2-cyano-3-(3-acetamidothiophen-2-yl)-N-(4-fluorophenyl)prop-2-enamide
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Overview
Description
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound that features a cyano group, a thiophene ring, an acetamido group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-acetamidothiophene, 4-fluoroaniline, and acrylonitrile.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as dichloromethane or dimethylformamide at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Biological Probes: Used in the design of probes for studying enzyme activity or protein interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of anti-inflammatory or anticancer agents.
Industry
Polymer Additives: Used as a stabilizer or modifier in polymer formulations.
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its specific interactions with molecular targets. For example, if used as a drug, it might inhibit a particular enzyme or receptor by binding to its active site, thereby blocking its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(4-fluorophenyl)prop-2-enamide can impart unique electronic properties, potentially enhancing its activity in biological systems or its performance in materials applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(3-acetamidothiophen-2-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-10(21)19-14-6-7-23-15(14)8-11(9-18)16(22)20-13-4-2-12(17)3-5-13/h2-8H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAKNAGASUOGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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